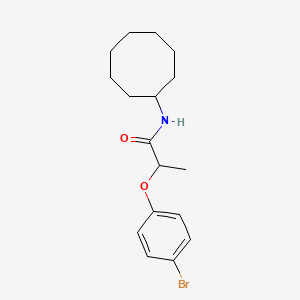![molecular formula C19H20BrNO4 B4111820 ethyl 3-bromo-4-({[4-(dimethylamino)benzoyl]oxy}methyl)benzoate](/img/structure/B4111820.png)
ethyl 3-bromo-4-({[4-(dimethylamino)benzoyl]oxy}methyl)benzoate
Descripción general
Descripción
Ethyl 3-bromo-4-({[4-(dimethylamino)benzoyl]oxy}methyl)benzoate, also known as BOC-DMAEB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound is a derivative of benzoic acid and is commonly used as a building block in the synthesis of various pharmaceuticals.
Mecanismo De Acción
Ethyl 3-bromo-4-({[4-(dimethylamino)benzoyl]oxy}methyl)benzoate works by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells. It also has the ability to cross the blood-brain barrier, allowing it to exert its neuroprotective effects in the central nervous system.
Biochemical and Physiological Effects:
ethyl 3-bromo-4-({[4-(dimethylamino)benzoyl]oxy}methyl)benzoate has been shown to have minimal toxicity and is well-tolerated in animal studies. In vitro studies have demonstrated that ethyl 3-bromo-4-({[4-(dimethylamino)benzoyl]oxy}methyl)benzoate has a low binding affinity for human plasma proteins, which could potentially reduce its side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ethyl 3-bromo-4-({[4-(dimethylamino)benzoyl]oxy}methyl)benzoate in lab experiments is its versatility as a building block in the synthesis of various pharmaceuticals. Additionally, ethyl 3-bromo-4-({[4-(dimethylamino)benzoyl]oxy}methyl)benzoate has shown promising results in the treatment of cancer and neurodegenerative diseases. However, one limitation of using ethyl 3-bromo-4-({[4-(dimethylamino)benzoyl]oxy}methyl)benzoate in lab experiments is its relatively high cost, which could limit its accessibility to researchers.
Direcciones Futuras
There are several future directions for research on ethyl 3-bromo-4-({[4-(dimethylamino)benzoyl]oxy}methyl)benzoate. One potential area of study is its use in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanisms of action of ethyl 3-bromo-4-({[4-(dimethylamino)benzoyl]oxy}methyl)benzoate and its potential applications in the treatment of other diseases. Finally, studies on the pharmacokinetics and pharmacodynamics of ethyl 3-bromo-4-({[4-(dimethylamino)benzoyl]oxy}methyl)benzoate could provide valuable insight into its safety and efficacy in humans.
Aplicaciones Científicas De Investigación
Ethyl 3-bromo-4-({[4-(dimethylamino)benzoyl]oxy}methyl)benzoate has been extensively studied for its potential use in drug development. This compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. ethyl 3-bromo-4-({[4-(dimethylamino)benzoyl]oxy}methyl)benzoate has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Additionally, ethyl 3-bromo-4-({[4-(dimethylamino)benzoyl]oxy}methyl)benzoate has been shown to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
ethyl 3-bromo-4-[[4-(dimethylamino)benzoyl]oxymethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO4/c1-4-24-19(23)14-5-6-15(17(20)11-14)12-25-18(22)13-7-9-16(10-8-13)21(2)3/h5-11H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHXZDRLDZFFRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)COC(=O)C2=CC=C(C=C2)N(C)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[6-(acetylamino)-1,3-benzoxazol-2-yl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4111751.png)

![N-[2-(acetylamino)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B4111769.png)
![5-{[(3,4-dimethylphenyl)amino]sulfonyl}-2-hydroxybenzamide](/img/structure/B4111776.png)

![N-[2-(4-methyl-1-piperidinyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4111782.png)
![ethyl 3-bromo-4-({[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}methyl)benzoate](/img/structure/B4111790.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-3-(2-furyl)propanamide](/img/structure/B4111793.png)
![N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B4111801.png)

![4-(phenylsulfonyl)benzyl 4-[(4-methoxy-2-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4111813.png)
